N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide
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Overview
Description
N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide is a compound that combines the structural features of bipyridine and furan carboxamide Bipyridine derivatives are known for their applications in coordination chemistry, while furan carboxamides are recognized for their biological activities
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially contributing to their therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide typically involves the coupling of 2,4’-bipyridine with furan-3-carboxylic acid. One common method is the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s and hypertension.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a single pyridine ring.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains two furan rings instead of bipyridine.
Uniqueness
N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide is unique due to the presence of both bipyridine and furan carboxamide moieties, which confer distinct chemical and biological properties. The bipyridine moiety enhances its coordination ability with metal ions, while the furan carboxamide group contributes to its biological activity .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSAEZWRQKEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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